molecular formula C10H7BrFIN2 B7893626 1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole

1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole

Cat. No.: B7893626
M. Wt: 380.98 g/mol
InChI Key: BVJOVHFYACZLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as aluminum chloride (AlCl3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromo-2-fluorophenyl)methyl]-4-chloro-1H-pyrazole
  • 1-[(5-Bromo-2-fluorophenyl)methyl]-4-bromo-1H-pyrazole
  • 1-[(5-Bromo-2-fluorophenyl)methyl]-4-fluoro-1H-pyrazole

Uniqueness

1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFIN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOVHFYACZLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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